1-AZOCANYL(3-FLUOROPHENYL)METHANONE
Description
Properties
IUPAC Name |
azocan-1-yl-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZMZDYMYGFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-AZOCANYL(3-FLUOROPHENYL)METHANONE typically involves several steps. One common method is the Friedel-Crafts acylation reaction, where an azocane derivative reacts with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-AZOCANYL(3-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-AZOCANYL(3-FLUOROPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key similarities and differences between 1-azocanyl(3-fluorophenyl)methanone and related compounds, focusing on structural features, pharmacological targets, and functional outcomes.
Structural and Functional Analysis
Azocane vs. Pyranoquinoline (JNJ16259685): The azocane ring in 1-azocanyl(3-fluorophenyl)methanone introduces conformational flexibility compared to the rigid pyrano[2,3-b]quinoline scaffold of JNJ16259683. This flexibility may enhance binding entropy but reduce selectivity for mGlu1 receptors . methoxy).
Fluorophenyl Ethynyl vs. Fluorophenyl Methanone (VU0360172): VU0360172 employs a 3-fluorophenyl ethynyl group linked to a pyridine carboxamide core, enabling π-π stacking interactions with mGlu1 allosteric sites. In contrast, the methanone linkage in the target compound may reduce steric hindrance, favoring deeper penetration into hydrophobic binding pockets . Both compounds exhibit fluorinated aromatic systems, but the ethynyl spacer in VU0360172 enhances metabolic stability compared to the direct methanone linkage.
Heterocyclic Diversity (RO0711401):
- RO0711401’s xanthene-oxazole scaffold demonstrates high affinity for mGlu5 receptors, whereas the azocanyl-fluorophenyl system in the target compound lacks the extended aromatic surface required for mGlu5 antagonism .
Pharmacological and Mechanistic Insights
- Receptor Selectivity: JNJ16259685 and VU0360172 are mGlu1-selective, while RO0711401 targets mGlu4. The fluorophenyl group in 1-azocanyl(3-fluorophenyl)methanone may confer partial mGlu1 modulation, but its azocane ring could introduce off-target effects at adrenergic or dopaminergic receptors due to structural resemblance to tropane alkaloids.
- Solubility and Bioavailability: VU0360172’s use of Tween 80 for solubilization suggests challenges with hydrophobicity, a trait shared with the target compound. In contrast, JNJ16259685’s methoxycyclohexyl group improves aqueous solubility via hydrogen bonding .
Q & A
Q. What are the optimal synthetic routes for 1-azocanyl(3-fluorophenyl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves coupling 3-fluoroacetophenone derivatives with azepane under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates nucleophilic substitution at room temperature, followed by purification via column chromatography . Critical parameters include solvent polarity (DMF enhances reactivity), base strength (NaH deprotonates efficiently), and reaction time (extended stirring improves conversion). Competing pathways, such as over-alkylation, require careful monitoring via thin-layer chromatography (TLC).
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
Nuclear magnetic resonance (NMR) spectroscopy resolves the azepane ring conformation and fluorophenyl substitution pattern. For instance, -NMR identifies electronic effects of fluorine, while -NMR distinguishes axial/equatorial protons in the azepane ring . Mass spectrometry (MS) confirms molecular weight, and infrared (IR) spectroscopy detects carbonyl stretching vibrations (~1700 cm) . X-ray crystallography is recommended for absolute stereochemical assignment but requires high-purity crystals.
Q. How does the fluorophenyl moiety influence physicochemical properties?
Fluorination enhances metabolic stability by reducing oxidative metabolism and improves lipophilicity, as evidenced by logP comparisons of fluorinated vs. non-fluorinated analogs . The electron-withdrawing effect of fluorine also polarizes the ketone group, increasing electrophilicity and reactivity in nucleophilic additions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
Discrepancies in receptor binding data (e.g., mGluR5 modulation) may arise from fluorophenyl substitution patterns. For example, 3-fluoro substitution improves maximal glutamate response by 30–40% compared to 4-fluoro analogs, as shown in mGluR5 allosteric modulator studies . Systematic structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) and radioligand displacement assays can clarify positional effects.
Q. How can computational modeling predict interactions with biological targets?
Density functional theory (DFT) calculates electrostatic potential maps to identify hydrogen-bonding sites, while molecular dynamics (MD) simulations model azepane ring flexibility in receptor binding pockets. For example, docking studies with metabotropic glutamate receptors suggest that the azepane nitrogen forms a salt bridge with Glu, stabilizing the active conformation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Industrial-scale production faces issues like racemization during azepane ring formation. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-mediated kinetic separation) can address this . Process analytical technology (PAT), such as in-line HPLC, monitors enantiomeric excess (ee) in real time .
Q. How do structural modifications impact pharmacokinetic (PK) profiles?
Comparative PK studies in rodent models show that azepane-containing analogs exhibit longer half-lives () than piperazine derivatives due to reduced CYP450-mediated metabolism. Fluorine substitution further decreases clearance rates by 20–25%, as quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Methodological Recommendations
- Contradiction Analysis : Use orthogonal assays (e.g., surface plasmon resonance vs. functional cAMP assays) to validate target engagement .
- Yield Optimization : Employ design of experiments (DoE) to screen catalysts (e.g., Pd/C vs. Ni) and solvents (DMF vs. THF) .
- Data Reproducibility : Report detailed reaction conditions (e.g., degassing protocols, moisture sensitivity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
